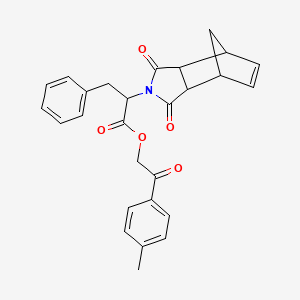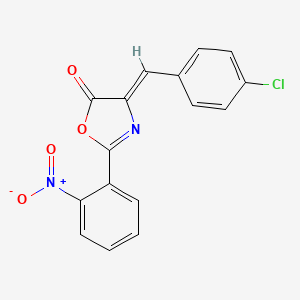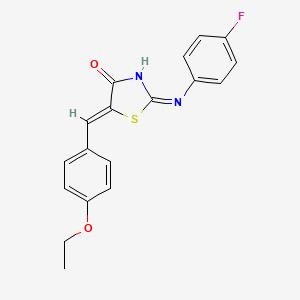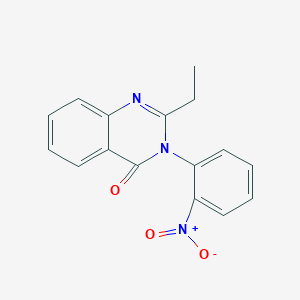![molecular formula C15H13N3O4S B11651910 (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン は、チオキソジヒドロピリミジンコアとニトロフェニル基を含む独特の構造によって特徴付けられる複雑な有機分子です。この化合物は、その潜在的な生物活性と合成化学における応用により、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン の合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次のステップが含まれます。
チオキソジヒドロピリミジンコアの形成: このステップでは、エチルアセト酢酸とチオ尿素を酸性条件下で縮合させて、チオキソジヒドロピリミジン環を形成します。
ニトロ基の導入: フェニル環のニトロ化は、濃硝酸と濃硫酸の混合物を使用して行われます。
プロプ-2-エン-1-イリデン部分の形成: これは、ニトロフェニル誘導体を適切なアルデヒドと塩基性条件下で反応させて、プロプ-2-エン-1-イリデン結合を形成することを伴います。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、反応条件と収率をより適切に制御するための連続フロー反応器の使用と、廃棄物と環境への影響を最小限に抑えるためのグリーンケミストリー原則の実施が含まれます。
化学反応の分析
反応の種類
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン: 様々な化学反応を起こし、以下が含まれます。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
還元: チオキソ基は、水素化リチウムアルミニウムなどの還元剤を使用してチオール基に還元できます。
置換: エチル基は、求核置換反応を通じて他のアルキル基またはアリール基で置換できます。
一般的な試薬と条件
酸化: 水素ガス、パラジウムカーボン(Pd/C)
還元: 水素化リチウムアルミニウム(LiAlH4)
置換: アルキルハライド、アリールハライド、求核剤
主な生成物
アミノ誘導体: ニトロ基の還元から
チオール誘導体: チオキソ基の還元から
置換誘導体: 求核置換反応から
科学的研究の応用
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン: 科学研究において、いくつかの応用があります。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性が調査されています。
医学: その独特の構造的特徴により、創薬において潜在的な使用が検討されています。
産業: 染料やポリマーなど、特定の特性を持つ新素材の開発に使用されています。
作用機序
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的と相互作用して、特定の経路の阻害または活性化につながる可能性があります。ニトロフェニル基は電子移動反応に関与することができ、チオキソジヒドロピリミジンコアはタンパク質やDNA中の求核部位と相互作用することができます。
類似の化合物との比較
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン: は、同様の構造的特徴を持つ他の化合物と比較できます。
チオキソジヒドロピリミジン: これらの化合物は、チオキソジヒドロピリミジンコアを共有しますが、置換基が異なり、反応性と生物活性が異なります。
ニトロフェニル誘導体: ニトロフェニル基を持つ化合物は、同様の電子吸引性を示し、その化学的挙動と相互作用に影響を与えます。
プロプ-2-エン-1-イリデン化合物: これらの化合物は、同様の共役系を持ち、その安定性と反応性に影響を与えます。
(5Z)-1-エチル-5-[(2Z)-3-(2-ニトロフェニル)プロプ-2-エン-1-イリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン の独自性
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Methylaervine: Exhibits antifungal activity and has a multi-target mechanism of action.
CV-4-26: A potent covalent inhibitor with antitumor activity.
Uniqueness
(5Z)-1-ETHYL-5-[(2Z)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple types of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.
特性
分子式 |
C15H13N3O4S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
(5Z)-1-ethyl-5-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O4S/c1-2-17-14(20)11(13(19)16-15(17)23)8-5-7-10-6-3-4-9-12(10)18(21)22/h3-9H,2H2,1H3,(H,16,19,23)/b7-5-,11-8- |
InChIキー |
LQMOGSZBRIMXNJ-HRTWQDJISA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=S |
正規SMILES |
CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)



![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
